N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e
Description
N-[7-(4-Methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide is a synthetic small molecule featuring a partially hydrogenated quinazolinone core (6,7,8-trihydroquinazolin-2-yl) substituted at position 7 with a 4-methoxyphenyl group and at position 2 with a naphthylcarboxamide moiety.
Properties
Molecular Formula |
C26H21N3O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H21N3O3/c1-32-19-11-9-16(10-12-19)18-13-23-22(24(30)14-18)15-27-26(28-23)29-25(31)21-8-4-6-17-5-2-3-7-20(17)21/h2-12,15,18H,13-14H2,1H3,(H,27,28,29,31) |
InChI Key |
NFEMOVHJNFLYLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylhydrazine with naphthylcarboxylic acid derivatives under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized to form the quinazolinone core, followed by further functionalization to introduce the naphthylcarboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Solvent selection is also crucial to ensure the solubility of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol derivative.
Scientific Research Applications
N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could be useful in treating diseases.
Mechanism of Action
The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The methoxyphenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Key Compounds :
5-(3-Cyano-6-(2-(Piperidin-4-ylidene)acetamido)-7-(Tetrahydrofuran-3-yl-oxy)Quinolin-4-yl-Amino)-N-(4-Methoxyphenyl)Pyrimidin-2-Carboxamide (MW: 621) Core: Quinoline (non-hydrogenated) with a pyrimidine-carboxamide substituent. Substituents: Piperidin-4-ylidene, tetrahydrofuran-3-yl-oxy, and cyano groups. The piperidinylidene and tetrahydrofuran substituents enhance solubility but may reduce metabolic stability compared to the target compound’s naphthyl group .
6-(3-Cyano-6-(2-(Piperidin-4-ylidene)Acetamido)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)-N-(4-Methoxyphenyl)Nicotinamide (MW: 620) Core: Quinoline with a nicotinamide substituent. Substituents: Similar to the above but with a nicotinamide moiety. Comparison: The nicotinamide group introduces a polar pyridine ring, which may alter binding affinity compared to the target compound’s naphthylcarboxamide .
Chromene-Based Analogs
Key Compound: 2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101)
- Core : Chromene (5,6,7,8-tetrahydro-4H-chromene) with a 5-oxo group.
- Substituents : 4-Methoxyphenyl and naphthyl groups.
- Comparison: Despite the distinct chromene core, UCPH-101 shares the 4-methoxyphenyl and naphthyl substituents with the target compound. These groups are critical for its activity as a selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor. The chromene core’s conformational flexibility may confer different pharmacokinetic properties compared to the rigid quinazolinone scaffold .
Molecular Weight and Substituent Analysis
| Compound | Core Structure | Key Substituents | Molecular Weight |
|---|---|---|---|
| Target Compound | Trihydroquinazolinone | 4-Methoxyphenyl, naphthylcarboxamide | ~426 (estimated) |
| Quinolin-4-yl Pyrimidin-2-Carboxamide | Quinoline | Piperidin-4-ylidene, tetrahydrofuran-3-yl-oxy, cyano, pyrimidin-2-carboxamide | 621 |
| Quinolin-4-yl Nicotinamide | Quinoline | Piperidin-4-ylidene, tetrahydrofuran-3-yl-oxy, cyano, nicotinamide | 620 |
| UCPH-101 | Chromene | 4-Methoxyphenyl, naphthyl, cyano | 439 |
Key Observations :
- The target compound’s estimated molecular weight (~426) is lower than its quinoline-based analogs (620–621), primarily due to the absence of bulky piperidinylidene and tetrahydrofuran groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
